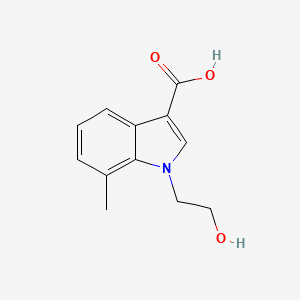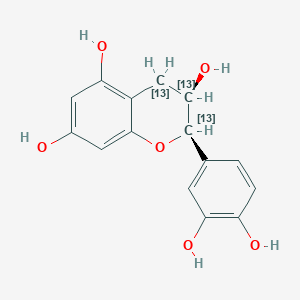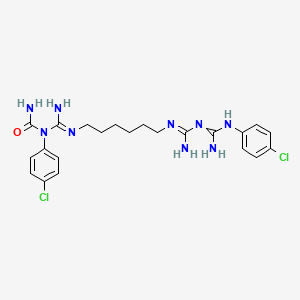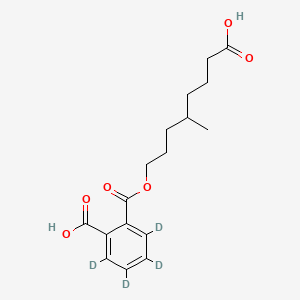
(4E)-Tco-peg4-dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-Tco-peg4-dbco is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and reactivity. This compound is a derivative of trans-cyclooctene (Tco) and dibenzocyclooctyne (Dbco), linked by a polyethylene glycol (PEG) spacer. The (4E) designation indicates the specific geometric configuration of the compound. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used to facilitate reactions in living systems without interfering with native biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-Tco-peg4-dbco typically involves a multi-step process. The initial step often includes the preparation of the trans-cyclooctene (Tco) moiety, which is then functionalized with a polyethylene glycol (PEG) spacer. The final step involves the conjugation of the dibenzocyclooctyne (Dbco) group to the PEG-linked Tco. The reaction conditions for each step vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-Tco-peg4-dbco undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the Tco or Dbco moieties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered reactivity, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
(4E)-Tco-peg4-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in bioorthogonal chemistry to facilitate reactions in complex biological environments.
Biology: Employed in the labeling and tracking of biomolecules in living cells and organisms.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism by which (4E)-Tco-peg4-dbco exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The compound’s unique structure allows it to react selectively with specific functional groups in biological systems without interfering with native biochemical processes. This selectivity is achieved through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, where the Dbco moiety reacts with azides to form stable triazole linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-Tco-peg4-azide: Similar in structure but contains an azide group instead of Dbco.
(4E)-Tco-peg4-amine: Contains an amine group, offering different reactivity and applications.
(4E)-Tco-peg4-thiol: Features a thiol group, which can participate in different types of reactions.
Uniqueness
What sets (4E)-Tco-peg4-dbco apart from these similar compounds is its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This unique reactivity makes it particularly valuable in bioorthogonal chemistry, where it can be used to label and track biomolecules in living systems with high specificity and minimal interference.
Propriétés
Formule moléculaire |
C38H49N3O8 |
|---|---|
Poids moléculaire |
675.8 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44) |
Clé InChI |
MXNJAXPSMJDOOY-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)



![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)




![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
